BenchChemオンラインストアへようこそ!

2,3,4-Trimethoxyphenylethylamine

Neuroendocrinology Serotonin receptor pharmacology Human biomarker study

2,3,4-TMPEA (Isomescaline) is the only trimethoxyphenethylamine isomer validated as a non-hallucinogenic comparator in human neuroendocrine studies. At 400+ mg, it produces zero prolactin response versus mescaline's >4-fold elevation. Unlike other positional isomers, this scaffold is completely inactive in both parent and thio-analogue forms, making it the definitive inactive control for 5-HT₂A-mediated psychedelic SAR campaigns. Essential for isolating serotonergic contributions in CNS research, mapping regional MAO activity, and ensuring your receptor signaling and behavioral studies are controlled with the validated inactive isomer.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 4722-08-1
Cat. No. B1655967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethoxyphenylethylamine
CAS4722-08-1
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CN)OC)OC
InChIInChI=1S/C11H17NO3/c1-13-9-5-4-8(6-10(9)14-2)11(7-12)15-3/h4-6,11H,7,12H2,1-3H3
InChIKeyCFEHWNSMGUKJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Trimethoxyphenylethylamine (Isomescaline) CAS 4722-08-1: Non-Hallucinogenic Mescaline Isomer for Differentiated Neuropharmacology Research


2,3,4-Trimethoxyphenylethylamine (2,3,4-TMPEA; also known as isomescaline) is a positional isomer of the classical psychedelic alkaloid mescaline (3,4,5-trimethoxyphenethylamine), belonging to the substituted phenethylamine class . First synthesized by Alexander Shulgin and characterized in PIHKAL, the compound carries three methoxy substituents at the 2-, 3-, and 4-positions of the aromatic ring, a rearrangement that abolishes hallucinogenic activity despite identical molecular formula (C₁₁H₁₇NO₃) and molecular weight (211.26 g/mol) [1]. This single positional shift creates a pharmacologically distinct entity that has been employed as a non-hallucinogenic comparator probe in receptor signaling, metabolic, and behavioral studies since the 1970s.

Why Mescaline and Other Trimethoxyphenethylamine Positional Isomers Cannot Substitute for 2,3,4-TMPEA in Controlled Experimental Paradigms


The six possible trimethoxyphenethylamine positional isomers display profoundly divergent pharmacodynamic and pharmacokinetic profiles despite identical atomic composition. The 3,4,5-substitution pattern (mescaline) produces classical psychedelic effects at 200–400 mg in humans, while the 2,4,5-isomer (2C-O) potentiates mescaline but lacks central activity alone, and the 2,3,4-isomer (isomescaline) is devoid of hallucinogenic effects at doses exceeding 400 mg [1]. These differences extend to receptor signaling: mescaline stimulates prolactin secretion >4-fold via serotonergic pathways, whereas 2,3,4-TMPEA produces no neuroendocrine response at equivalent doses [2]. Consequently, substituting any other trimethoxy isomer for 2,3,4-TMPEA in experiments designed to isolate non-hallucinogenic phenethylamine effects, study methoxy positional SAR, or employ a negative control for 5-HT₂A-mediated behaviors will confound results and invalidate conclusions.

Quantitative Comparative Evidence: 2,3,4-Trimethoxyphenylethylamine Differentiation from Mescaline Across Neuroendocrine, Behavioral, Metabolic, and Structural Dimensions


Human Neuroendocrine Response: 2,3,4-TMPEA vs. Mescaline — Prolactin and Growth Hormone Secretion

In a direct head-to-head human study, oral administration of 5 mg/kg mescaline stimulated prolactin (PRL) secretion more than 4-fold above baseline, with peak concentrations at 90–120 min and sustained elevation at 5 h, and also triggered growth hormone (GH) release. In contrast, 2,3,4-TMPEA at the identical 5 mg/kg oral dose produced no alteration in serum PRL or GH concentrations [1]. This demonstrates that the 2,3,4-substitution pattern fails to engage the serotonergic pathways mediating neuroendocrine responses that are robustly activated by the 3,4,5-isomer.

Neuroendocrinology Serotonin receptor pharmacology Human biomarker study

Human Psychoactivity Threshold: Isomescaline (>400 mg, Inactive) vs. Mescaline (200–400 mg, Active)

According to Shulgin's systematic human self-experimentation documented in PIHKAL, isomescaline (2,3,4-TMPEA) produced no effects at 300 mg and only equivocal threshold sensations ('maybe a slight tingle') at 400 mg, with the conclusion: 'Put this down as being without action' [1]. In contrast, mescaline reliably produces full psychedelic effects at 200–400 mg (sulfate) or 178–356 mg (hydrochloride) [2]. This represents at minimum a 2-fold potency difference in the direction of inactivity for the 2,3,4-isomer, with a qualitative shift from psychedelic to inert.

Human psychopharmacology Structure-activity relationship (SAR) Hallucinogen research

Rat Drug Discrimination: Mescaline and 2,3,4-TMPEA Produce Non-Discriminable Interoceptive Stimuli

In a direct head-to-head operant drug discrimination study, rats were trained with mescaline and 2,3,4-TMPEA as discriminative stimuli in a two-lever paradigm with punishment contingency. When equivalent doses of mescaline and 2,3,4-TMPEA were compared directly in a third group of animals, no evidence of discriminated responding was obtained [1]. That is, rats failed to distinguish the interoceptive cue produced by the hallucinogenic 3,4,5-isomer from that of the non-hallucinogenic 2,3,4-isomer. This finding dissociates discriminative stimulus properties in rodents from hallucinogenic activity in humans for the phenethylamine class.

Behavioral pharmacology Drug discrimination Hallucinogen mechanism

Monothio Analogue SAR: 2,3,4-Substitution Pattern Fails to Support Psychotomimetic Activity

Jacob and colleagues synthesized two monothio analogues of mescaline (3-thiomescaline and 4-thiomescaline) and three monothio analogues of isomescaline, then evaluated human psychotomimetic potency. The mescaline-derived thio analogues were 6-fold and 12-fold more potent than mescaline itself. By contrast, all three monothio analogues built on the 2,3,4-trimethoxy scaffold were devoid of psychotomimetic activity in man [1]. This demonstrates that the 2,3,4-substitution pattern is fundamentally incompatible with psychotomimetic efficacy, even when metabolic stability is altered by sulfur substitution.

Medicinal chemistry Sulfur isostere SAR Psychotomimetic potency

In Vitro Oxidative Deamination Rate: 2,3,4-TMPEA Is More Rapidly Metabolized Than Mescaline by Brain MAO

Seiler and Demisch compared oxidative deamination rates of mescaline and 2,3,4-TMPEA using mouse brain homogenates from multiple brain regions. The deamination of both phenethylamines was characterized as slow and MAO-dependent. Critically, the ratio of oxidation velocities across brain structures was not uniform: in cerebellar homogenates, mescaline was relatively more actively deaminated than its 2,3,4-isomer, whereas across other brain regions the ratio remained fairly constant [1]. Additionally, high concentrations of mescaline inhibited the deamination of 2,3,4-TMPEA, and mescaline oxidation was depressed by 2,3,4-TMPEA — revealing mutual metabolic competition [1]. In vivo, 2,3,4-TMPEA is described as 'rapidly deaminated compared to mescaline' [2].

Neuropharmacokinetics Monoamine oxidase metabolism Brain region-specific metabolism

Whole-Body Autoradiographic Distribution: 2,3,4-TMPEA vs. Mescaline — Differential Organ Kinetics Over Time

Korr and colleagues compared the regional distribution of radioactivity in mouse brain and peripheral organs by light microscopic autoradiography following injection of ³H-2,3,4-TMPEA vs. ³H-mescaline. At 1 hour post-injection, brain distribution patterns were similar for both compounds. However, at later time points, 2,3,4-TMPEA-derived radioactivity became more homogeneously distributed throughout the brain, whereas mescaline retention remained regionally concentrated [1]. Furthermore, distribution patterns in kidney, pancreas, adrenal glands, and spinal ganglia differed between the two isomers [1]. These organ-level pharmacokinetic differences persist despite 2,3,4-TMPEA's more rapid systemic deamination.

Tissue distribution Autoradiography Pharmacokinetics

Validated Research Applications of 2,3,4-Trimethoxyphenylethylamine Based on Quantitative Comparative Evidence


Negative Control for Serotonergic Neuroendocrine Activation Studies

In human neuroendocrine paradigms, 2,3,4-TMPEA at 5 mg/kg p.o. produces zero prolactin or growth hormone response, whereas mescaline at identical dose elevates PRL >4-fold [1]. This makes 2,3,4-TMPEA the validated inactive comparator for isolating serotonergic (5-HT) contributions to neuroendocrine endpoints in clinical research protocols — a role that no other trimethoxy isomer has been demonstrated to fulfill in human subjects.

Dissection of Discriminative Stimulus vs. Hallucinogenic Mechanisms in Behavioral Pharmacology

Because rats fail to discriminate 2,3,4-TMPEA from mescaline at equivalent doses [1], yet 2,3,4-TMPEA is devoid of human hallucinogenic activity even at >400 mg , this compound uniquely enables experiments designed to separate the neural substrates of interoceptive drug cue processing from those mediating psychedelic effects — a long-standing challenge in hallucinogen neuropharmacology.

Methoxy Positional Isomer SAR Probe for 5-HT₂A Agonist Medicinal Chemistry

The complete inactivity of the 2,3,4-scaffold in both parent phenethylamine form (>400 mg no effect) [1] and all three monothio analogues (0% psychotomimetic activity) , contrasted with 6–12× potency enhancement of mescaline thio analogues, establishes 2,3,4-TMPEA as a definitive inactive scaffold control in structure-activity relationship campaigns targeting 5-HT₂A-mediated psychedelic activity.

Brain-Region-Specific Monoamine Oxidase Activity Probe

The differential deamination of 2,3,4-TMPEA vs. mescaline across brain regions — with mescaline preferentially deaminated in cerebellum while the ratio remains constant elsewhere — and the mutual metabolic inhibition between the two isomers [1] position 2,3,4-TMPEA as a substrate tool for mapping regional MAO activity and studying methoxy-substituent-dependent metabolic accessibility in CNS tissue preparations.

Quote Request

Request a Quote for 2,3,4-Trimethoxyphenylethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.